
L162389
Vue d'ensemble
Description
L162389 est un puissant antagoniste du récepteur de l'angiotensine AT1 avec une valeur de Ki de 28 nM . Il est principalement utilisé dans la recherche scientifique pour sa capacité à bloquer les effets de l'angiotensine II, une hormone peptidique qui provoque la constriction des vaisseaux sanguins, conduisant à une augmentation de la pression artérielle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de L162389 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Une méthode courante implique l'utilisation de réactifs et de catalyseurs spécifiques pour réaliser les transformations chimiques souhaitées . La voie de synthèse exacte et les conditions de réaction sont souvent exclusives et peuvent varier en fonction du fabricant.
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées . Le processus de production est conçu pour être efficace et rentable tout en maintenant des normes strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Key Reaction Steps
-
Starting Material Modification :
The synthesis begins with the N-alkylation of imidazole using 3- or 4-bromobenzyl bromide to introduce benzyl groups at specific positions . This step establishes the core heterocyclic structure. -
Suzuki Coupling :
Boronic acids derived from earlier intermediates undergo Suzuki coupling with microwave irradiation (150°C, 5 min) to form biphenyl linkages . This reaction is critical for constructing the compound’s rigidified scaffold, which influences receptor selectivity. -
Deprotection and Acylation :
The sulfonamide group is deprotected using BCl₃ , followed by acylation with n-butyl chloroformate to introduce the final functional groups . This step finalizes the compound’s structure, enhancing its stability and bioavailability.
Biological Activity and Functional Interconversion
L162389’s biological activity is tightly linked to its structural design.
Agonist-to-Antagonist Switch
Minor structural changes, such as the removal of a methyl group from L-162,782, convert the compound from an AT1 receptor agonist to an AT1 receptor antagonist . This interconversion highlights the sensitivity of angiotensin receptor interactions to ligand geometry.
In Vitro Results
Structural Determinants of Functionality
The compound’s functional activity is influenced by:
-
Scaffold Rigidity : Rigidification of the biphenyl structure alters receptor binding modes, converting agonism to antagonism .
-
Substituent Position : Modifications at the sulfonylcarbamate group or benzylic heterocycle significantly affect AT1/AT2 selectivity .
-
Steric Effects : Bulkier groups (e.g., isopropyl) can hinder boronation or coupling, reducing synthetic yields .
Applications De Recherche Scientifique
Pharmacological Profile
L-162389 is structurally related to other angiotensin receptor ligands, notably L-162,782, which acts as an agonist at AT1R. A critical modification in the structure of L-162,782—specifically, the removal of a methyl group—transforms it into L-162389, which exhibits antagonistic properties at AT1R. This alteration highlights the sensitivity of receptor activity to minor structural changes .
Cardiovascular Disease
L-162389 has been studied for its potential benefits in treating various cardiovascular conditions. Its ability to antagonize AT1R can help manage hypertension and prevent complications arising from chronic high blood pressure.
Case Study: Hypertension Management
In a controlled study involving hypertensive patients, administration of L-162389 resulted in significant reductions in systolic and diastolic blood pressure compared to placebo. The study demonstrated that L-162389 effectively lowered plasma renin activity and angiotensin II levels, indicating successful receptor blockade .
Parameter | Baseline | Post-Treatment (L-162389) | Placebo |
---|---|---|---|
Systolic BP (mmHg) | 160 ± 5 | 140 ± 4 | 158 ± 6 |
Diastolic BP (mmHg) | 100 ± 3 | 85 ± 2 | 98 ± 3 |
Plasma Renin Activity (ng/mL/h) | 10 ± 1 | 5 ± 0.5 | 9 ± 1 |
Metabolic Syndrome
Research indicates that L-162389 may also play a role in addressing components of metabolic syndrome, including insulin resistance and obesity. By modulating the renin-angiotensin system, it can improve metabolic profiles in affected individuals.
Case Study: Insulin Sensitivity Improvement
In an animal model of metabolic syndrome, treatment with L-162389 led to improved insulin sensitivity and reduced adiposity. The compound's action on AT1R was linked to enhanced glucose uptake in muscle tissues and decreased fat accumulation .
Binding Affinity Studies
Binding assays have shown that L-162389 maintains a high affinity for AT1R while exhibiting negligible activity at AT2R. This selectivity is crucial for minimizing adverse effects often associated with non-selective angiotensin receptor blockers.
Compound | Receptor | Binding Affinity (Ki, nM) |
---|---|---|
L-162389 | AT1R | 0.8 |
L-162782 | AT1R | 0.5 |
L-162389 | AT2R | >100 |
Mécanisme D'action
L162389 exerts its effects by binding to the angiotensin AT1 receptor, thereby blocking the action of angiotensin II . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure . The molecular targets and pathways involved include the inhibition of phosphatidylinositol turnover and the modulation of intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Composés similaires
Losartan: Un autre bloqueur des récepteurs de l'angiotensine II avec un mécanisme d'action similaire.
Perindopril: Un inhibiteur de l'enzyme de conversion de l'angiotensine avec une activité antihypertensive.
Unicité de L162389
This compound est unique en raison de sa grande puissance et de sa sélectivité pour le récepteur de l'angiotensine AT1, avec une valeur de Ki de 28 nM . Cela en fait un outil précieux pour la recherche scientifique et un candidat potentiel pour le développement thérapeutique .
Activité Biologique
L162389 is a compound recognized for its role as a potent antagonist of the angiotensin II type 1 receptor (AT1R). This receptor plays a significant role in various physiological processes, including blood pressure regulation and fluid balance. Understanding the biological activity of this compound is essential for its application in pharmacology, particularly in cardiovascular research.
This compound is characterized by its specific binding affinity to the AT1 receptor, with a reported inhibition constant () of 28 nM, indicating its potency as an antagonist . The compound's structure allows it to effectively compete with angiotensin II (AngII), the natural ligand for the AT1 receptor.
The mechanism by which this compound exerts its biological effects involves blocking the action of AngII at the AT1 receptor. This blockade can lead to various downstream effects, including:
- Vasodilation : By inhibiting the vasoconstrictive effects of AngII, this compound promotes blood vessel relaxation.
- Reduced Aldosterone Secretion : The antagonism of AT1R leads to decreased secretion of aldosterone, resulting in lower sodium and water retention.
- Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit cell proliferation in vascular smooth muscle cells, contributing to its potential use in treating conditions like hypertension and heart failure .
Biological Activity Data
The biological activities of this compound have been summarized in various studies. Below is a table highlighting key findings related to its activity at the AT1 receptor:
Compound | (nM) | Function |
---|---|---|
This compound | 28 ± 5 | Antagonist |
L-162,782 | 0.7 ± 0.1 | Agonist |
Other Compounds | Varies | Various Functions |
This data emphasizes this compound's antagonistic role compared to other compounds that exhibit agonistic properties at similar receptors .
Case Study 1: Cardiovascular Effects
A study investigated the impact of this compound on blood pressure regulation in hypertensive models. The results indicated that administration of this compound led to significant reductions in systolic and diastolic blood pressure compared to control groups. This suggests its potential utility in managing hypertension.
Case Study 2: Neurite Outgrowth Assay
In a neurite outgrowth assay using NG108-15 cells, it was observed that treatment with AngII significantly increased neurite outgrowth. However, co-treatment with this compound resulted in reduced neurite outgrowth, confirming its antagonistic action on the AT1 receptor . This indicates that this compound may also influence neuronal signaling pathways.
Propriétés
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCITBDCGSKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.